
Acid roseine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid fuchsin is an organic sodium salt that is the disodium salt of 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonic acid. It is used in the Van Gieson method in conjunction with picric acid to demonstrate collagen fibres red, and in Masson's trichrome to colour smooth muscle in contrast to collagen. It has a role as a histological dye. It contains an acid fuchsin(2-).
Applications De Recherche Scientifique
Photosynthetic Pigments and Phenolic Potential in Rhodiola Rosea
This study by Sergeeva, Zaushintsena, and Bryukhachev (2020) explored the biologically active compounds in Rhodiola Rosea, revealing its potential for medicine and food industry applications. The presence of compounds like rosein, gallic acid, and others suggest a rich biotechnological potential (Sergeeva, Zaushintsena, & Bryukhachev, 2020).
Plant Growth Regulators in Rose Varieties
Ibrahim et al. (2019) studied the influence of plant growth regulators on volatile organic compounds in roses. This research provides insights into the biochemical processes in roses that might be relevant to understanding the roles of similar compounds (Ibrahim et al., 2019).
Anti-Inflammatory and Antimicrobial Properties
A study on Rhodiola Rosea and Scutellaria Galericulata by Zaushintsena et al. (2020) analyzed their biologically active substances for potential use in functional dairy products. This research indicates the variety of applications for compounds extracted from plants (Zaushintsena et al., 2020).
Therapeutic Applications of Rose Hips
Mármol et al. (2017) explored the therapeutic potential of rose hips from different Rosa species, which are known for their antioxidant effects. This study provides a broader understanding of the medicinal uses of plant-derived compounds (Mármol et al., 2017).
Vacuolar Class III Peroxidase in Catharanthus Roseus
Costa et al. (2007) investigated a vacuolar class III peroxidase in Catharanthus Roseus, involved in the metabolism of anticancer alkaloids. This study sheds light on the enzymatic processes in plants, relevant for understanding compound synthesis (Costa et al., 2007).
Propriétés
Numéro CAS |
68109-73-9 |
|---|---|
Nom du produit |
Acid roseine |
Formule moléculaire |
C20H17N3Na2O9S3 |
Poids moléculaire |
585.5 g/mol |
Nom IUPAC |
disodium;6-azaniumylidene-3-[bis(4-amino-3-sulfonatophenyl)methylidene]-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clé InChI |
WZRZTHMJPHPAMU-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
3244-88-0 68109-73-9 |
Pictogrammes |
Irritant |
Numéros CAS associés |
3244-88-0 (Parent) |
Synonymes |
acid fuchsin acid violet 19 acid-fuchsin ammonium acid fuchsin C.I. acid violet 19 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
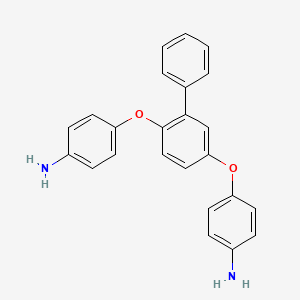
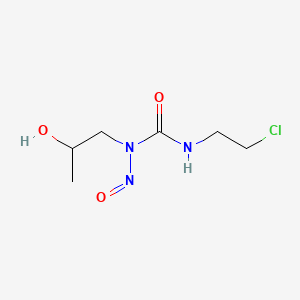

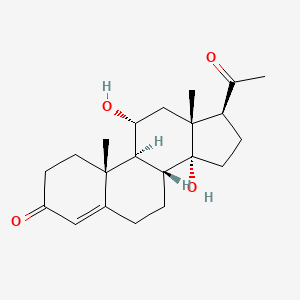

![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)

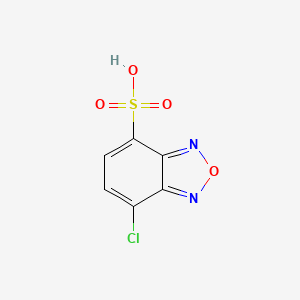
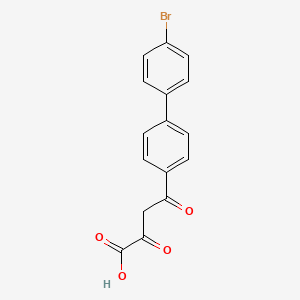

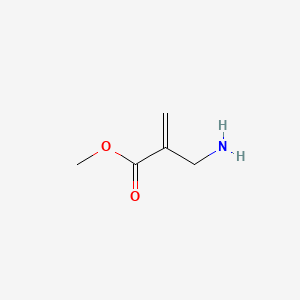

![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)